1-(4-Bromo-3-methylphenyl)ethan-1-amine hcl
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Overview
Description
1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClN. It is a derivative of phenethylamine and is known for its bromine and methyl substituents on the benzene ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride can be synthesized through several methods, including:
Reductive amination: This involves the reaction of 4-bromo-3-methylacetophenone with ammonia in the presence of a reducing agent such as sodium cyanoborohydride.
Grignard reaction: The Grignard reagent, prepared from 4-bromo-3-methylbenzene, reacts with ethyl magnesium bromide followed by hydrolysis and acidification to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale reductive amination processes. The reaction is carried out in reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding nitro compound or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its amine form or other reduced derivatives.
Substitution: The bromine atom on the benzene ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium iodide (NaI) and strong bases can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives, carboxylic acids, and other oxidized products.
Reduction: Primary amines and other reduced derivatives.
Substitution: Iodobenzene derivatives and other substituted products.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic compounds. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride is similar to other brominated phenethylamines, such as 1-(3-bromo-4-methylphenyl)ethan-1-amine and 1-(4-bromo-2-methylphenyl)ethan-1-amine. its unique substitution pattern on the benzene ring gives it distinct chemical and biological properties. The presence of the methyl group at the 3-position enhances its reactivity and stability compared to other similar compounds.
Comparison with Similar Compounds
1-(3-bromo-4-methylphenyl)ethan-1-amine
1-(4-bromo-2-methylphenyl)ethan-1-amine
1-(4-bromo-3-methylphenyl)piperidine
Properties
IUPAC Name |
1-(4-bromo-3-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQFKYGGAVQXAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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